molecular formula C11H10O4 B1600128 Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate CAS No. 831222-95-8

Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate

Cat. No. B1600128
M. Wt: 206.19 g/mol
InChI Key: YKCUOTYYKHCKBN-UHFFFAOYSA-N
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Description

Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

The synthesis of benzofuran derivatives, including Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate, involves complex processes. For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds, including Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate, have been the subject of numerous chemical reactions. For example, the benzofuran based lead compounds were synthesized, and the obtained 2-hydroxy-5-nitrobenzaldehyde was subsequently treated with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, and the ethyl 5-nitrobenzofuran-2-carboxylate was obtained in good yields and purity .

Future Directions

Benzofuran compounds, including Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate, have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, especially in the search for efficient antimicrobial candidates . Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .

properties

CAS RN

831222-95-8

Product Name

Ethyl 7-Hydroxy-1-benzofuran-5-carboxylate

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

ethyl 7-hydroxy-1-benzofuran-5-carboxylate

InChI

InChI=1S/C11H10O4/c1-2-14-11(13)8-5-7-3-4-15-10(7)9(12)6-8/h3-6,12H,2H2,1H3

InChI Key

YKCUOTYYKHCKBN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CO2)O

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 7-(Acetyloxy)-1-benzofuran-5-carboxylate was dissolved in absolute ethanol (200 mL). Potassium carbonate (7 g, 50 mmol) was added. The reaction mixture was stirred for 3 h at 60° C. and diluted with 200 mL of dichloromethane. The suspension was filtered. The precipitate was washed by 100 mL of dichloromethane. The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid and evaporated in vacuum to dryness. The obtained crude product was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture (2:1) to give the desired product 2.8 g (13 mmol, 38%) as a cream solid. 1H NMR (DMSO-D6): δ ppm 1.35 (s, 3H), 4.20 (qt, 2H), 7.15 (m 1H), 7.39 (m, 1H), 7.77 (m, 1H), i8.04 (m, 1H); MS (APCI, pos): 241.1.
Name
Ethyl 7-(Acetyloxy)-1-benzofuran-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
38%

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